2-(azetidine-1-carbonyl)-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enenitrile
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Description
2-(azetidine-1-carbonyl)-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enenitrile is a useful research compound. Its molecular formula is C20H18F3N3O and its molecular weight is 373.379. The purity is usually 95%.
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Mechanism of Action
Target of Action
Azetidines are known to be ubiquitously present in natural products and have significant importance in medicinal chemistry . They are often used as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry .
Mode of Action
Azetidines are known to be involved in various catalytic processes including henry, suzuki, sonogashira, and michael additions . They are also excellent candidates for ring-opening and expansion reactions due to their strained structure .
Biochemical Pathways
Azetidines and their derivatives have been used in the polymerization of ring-strained nitrogen-containing monomers . The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation, materials templating, and non-viral gene transfection .
Pharmacokinetics
Studies have shown that the incorporation of azetidines into pharmaceutically relevant scaffolds can result in improved pharmacokinetic properties .
Result of Action
The synthetic protocol involving n-aryl-2-vinylazetidines with different acids in the presence of different solvents results in a mixture of tetrahydrobenzazocines and 3-vinyl-1,2,3,4-tetrahydroquinolines .
Action Environment
The difficulties associated with controlling the polymerization of ring-strained nitrogen-containing monomers suggest that the reaction conditions could significantly impact the compound’s action .
Properties
IUPAC Name |
2-(azetidine-1-carbonyl)-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O/c1-13-9-15(10-16(12-24)19(27)25-7-4-8-25)14(2)26(13)18-6-3-5-17(11-18)20(21,22)23/h3,5-6,9-11H,4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRLGQBGIPICOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C=C(C#N)C(=O)N3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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